molecular formula C5H13NOS B13065633 4-Methanesulfinylbutan-2-amine

4-Methanesulfinylbutan-2-amine

Katalognummer: B13065633
Molekulargewicht: 135.23 g/mol
InChI-Schlüssel: MFWOBUUJNZADED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methanesulfinylbutan-2-amine is a chemical compound with the molecular formula C5H13NOS. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound has garnered attention due to its unique chemical structure and properties, making it a subject of interest for researchers and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methanesulfinylbutan-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the nucleophilic substitution of a haloalkane with a primary amine, followed by oxidation to introduce the sulfinyl group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methanesulfinylbutan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Wirkmechanismus

The mechanism of action of 4-Methanesulfinylbutan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biomolecules. Its sulfinyl group can undergo redox reactions, influencing cellular redox states and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to other amines. This makes it valuable for specific applications where such properties are desired .

Eigenschaften

Molekularformel

C5H13NOS

Molekulargewicht

135.23 g/mol

IUPAC-Name

4-methylsulfinylbutan-2-amine

InChI

InChI=1S/C5H13NOS/c1-5(6)3-4-8(2)7/h5H,3-4,6H2,1-2H3

InChI-Schlüssel

MFWOBUUJNZADED-UHFFFAOYSA-N

Kanonische SMILES

CC(CCS(=O)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.